

3-Bromo-6-fluoropyrazolo[1,5-a]pyridine chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine

Cat. No.: B3027622

[Get Quote](#)

An In-Depth Technical Guide to **3-Bromo-6-fluoropyrazolo[1,5-a]pyridine**

Executive Summary

This guide provides a comprehensive technical overview of **3-Bromo-6-fluoropyrazolo[1,5-a]pyridine**, a heterocyclic building block of significant interest in medicinal chemistry and materials science. The pyrazolo[1,5-a]pyridine core is a privileged scaffold found in numerous biologically active compounds, including potent kinase inhibitors.^{[1][2]} This document details the compound's fundamental chemical and physical properties, spectroscopic signature, plausible synthetic routes, and key reactivity patterns. Particular emphasis is placed on its utility as a versatile intermediate for drug discovery, enabled by the orthogonal reactivity of its bromine and fluorine substituents. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this scaffold in their work.

Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine framework is a fused, bicyclic aromatic system that has garnered substantial attention in synthetic and medicinal chemistry.^[3] Its rigid, planar structure serves as an excellent foundation for developing molecules that can precisely interact with biological targets. Derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.^{[1][4]} Notably, the scaffold is a

cornerstone in the development of protein kinase inhibitors, a critical class of therapeutics in oncology.[\[1\]](#)[\[5\]](#)

The subject of this guide, **3-Bromo-6-fluoropyrazolo[1,5-a]pyridine**, is a strategically functionalized derivative. The introduction of a bromine atom at the 3-position and a fluorine atom at the 6-position creates two distinct reactive handles. This dual functionalization allows for selective, sequential chemical modifications, making it an exceptionally valuable building block for constructing diverse chemical libraries aimed at screening for novel therapeutic agents.

Physicochemical and Spectroscopic Properties

Accurate characterization is fundamental to the use of any chemical intermediate. The key properties of **3-Bromo-6-fluoropyrazolo[1,5-a]pyridine** are summarized below.

Core Properties

Property	Value	Source
IUPAC Name	3-Bromo-6-fluoropyrazolo[1,5-a]pyridine	-
CAS Number	1352625-30-9	[6]
Molecular Formula	C ₇ H ₄ BrFN ₂	[7]
Molecular Weight	215.02 g/mol	[7]
Appearance	Typically an off-white to yellow solid	-

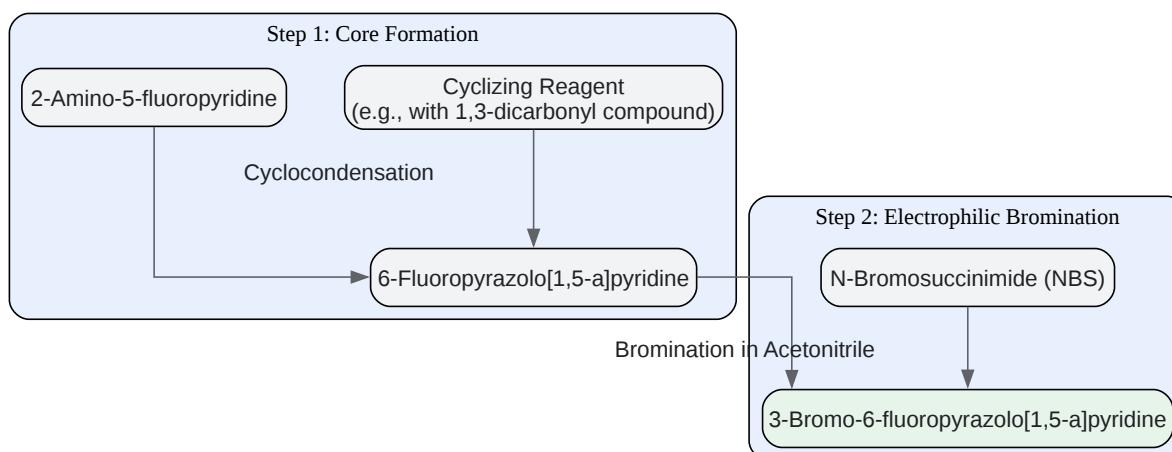
Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of the compound. While raw spectra are proprietary to suppliers, typical characterization data includes:

- ¹H and ¹³C NMR: Provides information on the hydrogen and carbon framework of the molecule.

- Mass Spectrometry (MS): Confirms the molecular weight and isotopic pattern characteristic of a monobrominated compound.

Detailed spectral data for this compound are available through specialized chemical databases.


[8]

Synthesis and Manufacturing

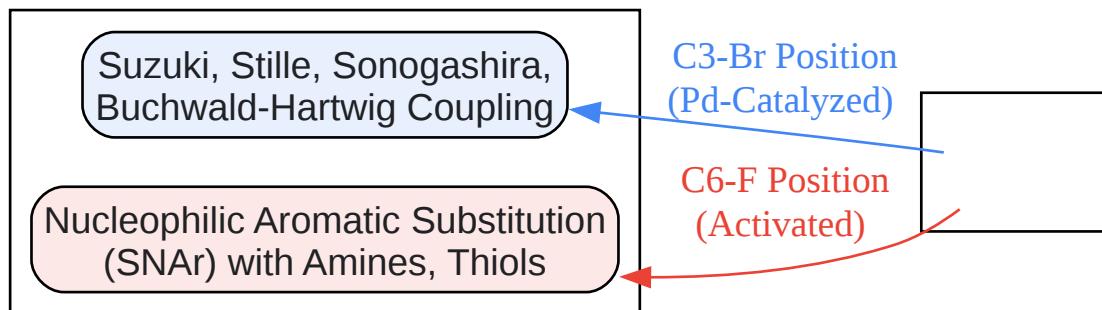
The synthesis of the pyrazolo[1,5-a]pyridine core generally involves a [3+2] cycloaddition reaction. A plausible and common strategy for producing halogenated derivatives like **3-Bromo-6-fluoropyrazolo[1,5-a]pyridine** involves two key stages: formation of the core and subsequent selective halogenation.

General Synthetic Strategy

The core is often constructed via the cyclocondensation of an N-aminopyridinium salt with a suitable three-carbon partner. For this specific molecule, a plausible precursor would be 2-amino-5-fluoropyridine. Subsequent bromination at the electron-rich C3 position of the pyrazole ring can be achieved with a mild electrophilic brominating agent.

[Click to download full resolution via product page](#)

Caption: Plausible two-step synthesis of **3-Bromo-6-fluoropyrazolo[1,5-a]pyridine**.


Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative example based on established methods for similar heterocyclic systems.^[9]

- Synthesis of 6-Fluoropyrazolo[1,5-a]pyridine:
 - To a solution of 2-amino-5-fluoropyridine in a suitable solvent (e.g., ethanol), add the cyclizing agent (e.g., 1,1,3,3-tetramethoxypropane) and an acid catalyst (e.g., concentrated HCl).
 - Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed.
 - Upon completion, cool the reaction, neutralize, and extract the product with an organic solvent (e.g., ethyl acetate).
 - Purify the crude product via silica gel chromatography to yield 6-fluoropyrazolo[1,5-a]pyridine.
- Bromination at C3-Position:
 - Dissolve the 6-fluoropyrazolo[1,5-a]pyridine intermediate in acetonitrile.
 - Add N-Bromosuccinimide (NBS) (1.0 to 1.1 equivalents) portion-wise at room temperature.
 - Stir the reaction mixture for several hours, monitoring for completion by LC-MS.^[9]
 - Once the reaction is complete, concentrate the mixture under reduced pressure.
 - Purify the resulting residue by silica gel chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the final product, **3-Bromo-6-fluoropyrazolo[1,5-a]pyridine**.

Chemical Reactivity and Derivatization Potential

The true value of **3-Bromo-6-fluoropyrazolo[1,5-a]pyridine** lies in the differential reactivity of its halogen substituents. This allows for a programmed, site-selective approach to building molecular complexity.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 4. Design, synthesis and cytotoxicity studies of novel pyrazolo[1, 5-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 6. 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine | 1352625-30-9 [chemicalbook.com]
- 7. [sigmaaldrich.com](https://www.sigmaaldrich.com) [sigmaaldrich.com]
- 8. 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine(1352625-30-9) 1H NMR [m.chemicalbook.com]
- 9. 3-BROMO-PYRAZOLO[1,5-A]PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]

- To cite this document: BenchChem. [3-Bromo-6-fluoropyrazolo[1,5-a]pyridine chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3027622#3-bromo-6-fluoropyrazolo-1-5-a-pyridine-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com